molecular formula C12H18ClNO3S B2891759 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride CAS No. 1706446-84-5

4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride

Cat. No.: B2891759
CAS No.: 1706446-84-5
M. Wt: 291.79
InChI Key: WWZDVDGADDMAIZ-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride is a synthetic organic compound belonging to the piperidine chemical class. It features a piperidine ring core substituted with a hydroxy group and a 2-(methylsulfonyl)phenyl group at the 4-position, presented as a hydrochloride salt to enhance stability and solubility. The methanesulfonyl (mesyl) group is a key functional moiety often incorporated into molecules to influence their electronic properties, solubility, and potential to engage in specific binding interactions within biological systems. Piperidine derivatives are privileged structures in medicinal chemistry and drug discovery, frequently serving as key building blocks or central scaffolds in the synthesis of more complex molecules. This compound is supplied as a high-purity material for research and development purposes only. It is intended for use in laboratory investigations and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

4-(2-methylsulfonylphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S.ClH/c1-17(15,16)11-5-3-2-4-10(11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZDVDGADDMAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2(CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Approaches

Nucleophilic Aromatic Substitution (NAS)

A primary route involves the direct coupling of piperidin-4-ol with a 2-substituted phenyl derivative. For instance, 2-fluoro-1-methanesulfonylbenzene serves as an electrophilic substrate, where the fluorine atom at the ortho position undergoes displacement by the nitrogen of piperidin-4-ol. This reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) with a base such as potassium carbonate to deprotonate the piperidin-4-ol and enhance nucleophilicity.

Key Conditions:

  • Solvent: DMF, 100–120°C
  • Base: K₂CO₃ (2.5 equiv)
  • Reaction Time: 18–24 hours
  • Yield: 60–75%

The product, 4-(2-methanesulfonylphenyl)piperidin-4-ol , is isolated via aqueous workup and recrystallization.

Oxidation of Thioether Intermediates

An alternative pathway involves synthesizing the 2-methylthiophenyl analog followed by oxidation to the sulfone. This method avoids the challenges of direct NAS by leveraging the stability of thioether intermediates.

Step 1: Ullmann-Type Coupling

Piperidin-4-ol reacts with 2-bromo-1-methylthiobenzene in the presence of a copper(I) catalyst (e.g., CuI) and a chelating ligand (e.g., 1,10-phenanthroline). The reaction proceeds at elevated temperatures (80–100°C) in a solvent such as toluene.

Optimization Data:

Catalyst System Temperature (°C) Yield (%)
CuI/1,10-phenanthroline 90 68
CuBr/PPh₃ 100 55
Step 2: Sulfide Oxidation

The intermediate 4-(2-methylthiophenyl)piperidin-4-ol is oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid. This step achieves near-quantitative conversion under reflux conditions (80°C, 6 hours).

Oxidation Efficiency:

Oxidizing Agent Solvent Conversion (%)
H₂O₂ Acetic acid 98
Oxone® Water/MeCN 85

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the compound with hydrochloric acid (1.1 equiv) in ethanol, followed by cooling to induce crystallization.

Salt Formation Parameters:

Solvent HCl Concentration Crystallization Yield (%)
Ethanol 1.0 M 92
IPA 1.5 M 88

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The NAS route offers simplicity but requires high-purity starting materials to avoid byproducts. In contrast, the thioether oxidation route provides better control over regioselectivity, albeit with an additional synthetic step.

Yield Comparison:

Route Overall Yield (%) Purity (%)
Direct NAS 65 95
Thioether Oxidation 72 98

Impurity Profiling

Chromatographic analysis (HPLC) reveals that the NAS route generates trace amounts (<0.5%) of des-methyl byproducts , whereas the oxidation route produces negligible impurities when optimized.

Industrial-Scale Considerations

Catalyst Recovery

For large-scale production, copper catalysts from Ullmann couplings are recovered via filtration over activated carbon, reducing residual metal content to <10 ppm.

Solvent Recycling

DMF and ethanol are reclaimed via distillation, achieving >90% recovery rates and minimizing environmental impact.

Chemical Reactions Analysis

4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.

    Common Reagents and Conditions: Common reagents include hydrogen gas, potassium permanganate, and halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

    Major Products: Major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted phenyl derivatives.

Scientific Research Applications

4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used in assays to investigate its effects on cellular processes.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name CAS Number Molecular Formula Key Substituents Application/Activity
4-(2-Methanesulfonylphenyl)piperidin-4-ol HCl 1706446-84-5 C₁₂H₁₈ClNO₃S 2-methanesulfonylphenyl Zeolite synthesis
4-(Difluoromethyl)piperidin-4-ol HCl 1803595-35-8 C₆H₁₂ClF₂NO Difluoromethyl Not reported (potential fluorinated drug candidate)
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol N/A C₂₆H₂₇N₃O₂ Quinolin-3-yl, naphthalen-2-yloxy 5-HT₁F antagonist (Ki = 11 nM)
4-(Pyridin-3-yl)piperidin-4-ol HCl N/A C₁₀H₁₅ClN₂O Pyridin-3-yl Intermediate in PDE inhibitor synthesis

Key Observations :

  • Substituent Position : The methanesulfonyl group in the target compound is at the 2-position of the phenyl ring, whereas analogues like 4-(pyridin-3-yl)piperidin-4-ol HCl feature heteroaromatic substituents.
  • Functional Groups: The 5-HT₁F antagonist () contains a quinolin-3-yl group and a naphthalen-2-yloxy side chain, enhancing its receptor selectivity compared to the simpler methanesulfonylphenyl group in the target compound.

Key Observations :

  • The target compound’s synthetic route () likely involves methanesulfonation of a pre-formed piperidin-4-ol intermediate, but specific yield data are unavailable.
  • Analogues like compound 8 () exhibit low yields (~20%), highlighting the difficulty of introducing bulky substituents on the piperidine core.

Pharmacological Activity

Receptor Binding and Selectivity

Compound Name Target Receptor Ki/EC₅₀ (nM) Selectivity Over Other Receptors
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 5-HT₁F 11 (Ki) >30-fold vs. 5-HT₂B (Ki = 343 nM)
4-(2-Methanesulfonylphenyl)piperidin-4-ol HCl Not reported N/A N/A
4-(Pyridin-3-yl)piperidin-4-ol HCl PDE enzymes Not reported Used in phosphodiesterase inhibitor screens

Key Observations :

  • The 5-HT₁F antagonist () demonstrates high selectivity, with negligible activity at 5-HT₁A or Gs-coupled receptors .

Key Observations :

  • The target compound’s methanesulfonyl group may enhance its templating efficiency in zeolite synthesis compared to non-sulfonated analogues.

Data Gaps :

  • Melting point, solubility, and detailed synthetic protocols for the target compound.
  • Direct pharmacological profiling (e.g., receptor binding assays).

Biological Activity

4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The compound primarily interacts with various biological targets, leading to significant biochemical effects. Key mechanisms include:

  • Inhibition of Enzymes : It has been shown to inhibit membrane-bound phospholipase A2 and cyclooxygenase-2 (COX-2), which are crucial in inflammatory processes .
  • Adrenergic Receptor Interaction : The compound exhibits interaction with the human beta(3)-adrenergic receptor, influencing metabolic pathways related to energy expenditure and lipolysis .
  • Cholinesterase Inhibition : It also demonstrates cholinesterase inhibitory activity, which may have implications for neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable bioavailability. The compound’s absorption and distribution characteristics indicate potential for effective systemic delivery .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description References
Anti-inflammatoryInhibits COX-2 and phospholipase A2, reducing inflammation
Metabolic modulationInteracts with beta(3)-adrenergic receptors
Neuroprotective potentialCholinesterase inhibition may protect against neurodegeneration

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of the compound, it was found that treatment significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in conditions like arthritis and other inflammatory diseases.

Case Study 2: Metabolic Effects

Research involving animal models indicated that administration of this compound improved insulin sensitivity and reduced blood glucose levels. These findings align with its interaction with adrenergic receptors, suggesting a role in managing metabolic disorders such as type 2 diabetes .

Case Study 3: Neuroprotective Properties

A separate investigation into the neuroprotective effects revealed that the compound could mitigate neuronal cell death in models of oxidative stress. This supports its potential application in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. How can batch-to-batch variability in synthesis impact experimental reproducibility?

  • Methodology :
  • QC protocols : Mandate NMR purity >98%, residual solvent analysis (GC), and Karl Fischer titration for water content.
  • Stability studies : Store batches at -20°C under argon; retest potency after 6 months.
  • Inter-lab validation : Share samples with collaborator labs for independent functional assay replication (e.g., IC₅₀ consistency within ±15%) .

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